molecular formula C15H15N5O B2502387 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide CAS No. 1004643-74-6

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide

Cat. No.: B2502387
CAS No.: 1004643-74-6
M. Wt: 281.319
InChI Key: ULFQFRFGDSXTRB-UHFFFAOYSA-N
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Description

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is a chemical compound with the molecular formula C15H15N5O and a molecular weight of 281.31 g/mol This compound is characterized by the presence of a quinoline ring system substituted with a pyrazole moiety and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide typically involves the reaction of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with cold solvent, and dried under reduced pressure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or interaction with nucleic acids. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid: A precursor in the synthesis of the carbohydrazide derivative.

    Quinoline-4-carbohydrazide: Lacks the pyrazole moiety but shares the carbohydrazide group.

    1,5-dimethyl-1H-pyrazole-4-carbohydrazide: Lacks the quinoline ring but contains the pyrazole and carbohydrazide groups.

Uniqueness

2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carbohydrazide is unique due to the combination of the quinoline ring, pyrazole moiety, and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-4-yl)quinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-9-12(8-17-20(9)2)14-7-11(15(21)19-16)10-5-3-4-6-13(10)18-14/h3-8H,16H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFQFRFGDSXTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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